2-Morpholinothiazol-4-amine hydrochloride

solubility salt selection drug-likeness

Variability in 2-aminothiazole building blocks compromises synthetic reproducibility. This morpholinothiazole hydrochloride salt eliminates that risk with batch-verified ≥95% purity, 0.942 mg/mL aqueous solubility, and multi-modal analytical documentation (NMR, HPLC, GC). • Enables 50-100 compound library synthesis via 5-position diversification • Ready-to-use fragment for biophysical screening (SPR, DSF, NMR) • Protonated 4-amine ensures consistent binding at physiological pH.

Molecular Formula C7H12ClN3OS
Molecular Weight 221.703
CAS No. 170492-30-5
Cat. No. B595850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinothiazol-4-amine hydrochloride
CAS170492-30-5
Synonyms2-Morpholinothiazol-4-aMine hydrochloride
Molecular FormulaC7H12ClN3OS
Molecular Weight221.703
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)N.Cl
InChIInChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H
InChIKeyQJQUSMDFUVPOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinothiazol-4-amine Hydrochloride: Building Block Overview


2-Morpholinothiazol-4-amine hydrochloride (CAS 170492-30-5) is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a morpholine group, marketed as the hydrochloride salt . The thiazole core is a privileged scaffold in kinase inhibitor and anticancer drug discovery, while the morpholine moiety is known to enhance aqueous solubility and modulate metabolic profile [1]. This compound serves predominantly as a synthetic intermediate or building block for the generation of more complex morpholinothiazole derivatives that have been evaluated for antitumor, antimicrobial, and enzyme inhibitory activities .

Synthetic intermediate for morpholinothiazole-derived kinase inhibitor libraries
Hydrochloride salt provides aqueous solubility context for assay-ready preparation
5-Unsubstituted thiazole core supports divergent SAR and parallel library synthesis

2-Morpholinothiazol-4-amine Hydrochloride: Generic Substitution Risks


Although the 2-aminothiazole scaffold is widely represented in medicinal chemistry, the specific combination of a morpholine substituent at the 2-position and the hydrochloride salt form imparts distinct physicochemical properties that are not replicated by simpler 2-aminothiazoles (e.g., 2-aminothiazole free base) or by analogs bearing different amines (e.g., piperidine, N-methylpiperazine) [1]. The morpholine ring introduces both hydrogen-bond acceptor capability and a favorable balance of lipophilicity and aqueous solubility, while the hydrochloride salt ensures full protonation of the thiazol-4-amine, which influences solubility, dissolution rate, and storage stability . Overlooking these distinctions—by treating the compound merely as a generic “2-aminothiazole”—can lead to batch-to-batch variability in downstream synthetic yields, altered binding assay outcomes, and compromised in vitro pharmacokinetic profiles. The quantitative evidence below documents the specific attributes that differentiate this compound from its closest structural neighbors.

Target attribute
Why substitution may not transfer
HCl salt form
Free base may exhibit substantially lower aqueous solubility; protonation state and dissolution rate may shift, altering assay-ready concentration range
Morpholine substituent
Piperidine or N-methylpiperazine analogs may differ in hydrogen-bond acceptor count and logD7.4 by ~0.5–1.0 units; off-target binding profiles may not transfer
5-Unsubstituted scaffold
Pre-functionalized 5-benzyl analogs may constrain synthetic diversity; library scope and parallel synthesis flexibility may be reduced

2-Morpholinothiazol-4-amine Hydrochloride: Key Differentiating Evidence


Aqueous Solubility Advantage Over Free Base

The hydrochloride salt (CAS 170492-30-5) exhibits a measured aqueous solubility of 0.942 mg/mL (4.25 mM) at ambient temperature . By contrast, the corresponding free base (CAS 695147-00-3) has a predicted pKa of 5.57 and is expected to remain largely neutral at physiological pH, resulting in substantially lower aqueous solubility . While an experimental solubility value for the free base is not publicly available, the protonation conferred by the hydrochloride salt is recognized to increase aqueous solubility by 3- to 10-fold for weakly basic amines of this type [1]. This solubility advantage directly impacts the achievable concentration range in cell-based assays and in vitro pharmacological profiling.

Aqueous solubility
Reported
HCl salt: 0.942 mg/mL (4.25 mM) — measured vs. free base: data not available; lower solubility expected
Supports assay-ready solubility context
Free base experimental data not available; class-level estimate of ≥3-fold difference
solubility salt selection drug-likeness

Defined Purity Specification for Parallel Synthesis

Commercial offerings of 2-Morpholinothiazol-4-amine hydrochloride are specified at a minimum purity of 95% or 98% (HPLC) with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, closely related 5-substituted benzyl analogs (e.g., 5-(4-chlorobenzyl)-2-morpholinothiazol-4-amine, CAS 1387559-03-6) and the unsubstituted free base (CAS 695147-00-3) are frequently offered with undefined or lower purity guarantees, and CoAs are not universally available . For parallel library synthesis, where exact stoichiometry is critical for yield and purity of final products, batch-verified purity substantially reduces the risk of failed coupling reactions.

Purity specification
Specification review
≥95–98% (HPLC) with batch CoA including NMR, HPLC, and GC data
Supports stoichiometric reliability in synthesis
Batch documentation availability may vary by supplier
purity parallel synthesis building block

Multi-Modal Structural Confirmation

The hydrochloride salt is routinely characterized by 1H NMR, HPLC, and GC, as documented in vendor CoAs . 1H NMR spectroscopy confirms the absence of regioisomeric impurities (e.g., 4-morpholinothiazol-2-amine) that can arise during Hantzsch thiazole synthesis and are difficult to distinguish by mass alone. In contrast, procurement of the unvalidated free base or of non-certified analogs can introduce isomeric contaminants that affect downstream biological readouts, particularly in high-throughput screening where small structural variations can significantly alter target binding.

Structural confirmation
Method context
1H NMR, HPLC, GC — three analytical modalities routinely provided with batch CoA
Supports isomeric purity and identity review
Regioisomeric impurity risk context; data to verify per batch
structural confirmation NMR HPLC quality control

Lipophilicity and Hydrogen Bonding vs. Piperidine Analogs

Replacement of the morpholine oxygen with a methylene (piperidine analog) or N-methyl (N-methylpiperazine analog) alters both the hydrogen-bond acceptor count and the calculated logP of the 2-aminothiazole scaffold. The morpholine oxygen serves as an additional hydrogen-bond acceptor, which can enhance aqueous solubility and modulate off-target binding profiles [1]. For the class of morpholinothiazoles, the ether oxygen contributes to a reduction in logD7.4 of approximately 0.5–1.0 log units compared to the corresponding piperidine-substituted thiazoles, as inferred from matched molecular pair analysis in the ChEMBL database [2]. This difference can be decisive when optimizing for central nervous system penetration or for reducing hERG affinity.

Lipophilicity shift
Class-level
logD7.4 ~0.5–1.0 units lower vs. piperidine-substituted thiazole analogs
May support developability profile interpretation
ChEMBL matched molecular pair analysis; context-dependent
lipophilicity hydrogen bonding physicochemical properties

Key Intermediate for NCI-60 Anticancer Screening

2-Morpholinothiazol-4-amine (free base) serves as a synthetic precursor for N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, a series of compounds that were evaluated in the NCI-60 human tumor cell line panel at 10 µM [1]. All synthesized derivatives exhibited moderate antiproliferative activity, with the renal cancer line UO-31 being the most sensitive [2]. While the parent compound itself was not the primary active species, its role as a validated entry point for generating biologically active morpholinothiazole libraries is established by this study. In contrast, 5-substituted benzyl analogs pre-functionalized at the 5-position offer less synthetic versatility for divergent library synthesis.

Synthetic utility
Class-level
Enables divergent synthesis of 12+ derivatives; library tested in NCI-60 panel at 10 µM
Supports library synthesis and cell-panel screening workflow
Renal UO-31 cell-line endpoint reported; context-dependent
anticancer NCI-60 intermediate

Enzymatic Activity vs. Cellular Potency

In a biochemical assay, 2-Morpholinothiazol-4-amine hydrochloride inhibited mouse Ehrlich ascites dihydroorotase with an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This millimolar-range potency is unremarkable as a standalone drug candidate, but it provides an important baseline: derivatives synthesized from this scaffold have been reported to achieve GI50 values < 1 nM against cancer cell lines . The 1000-fold gap between the parent compound's enzymatic IC50 and the cellular potency of optimized derivatives underscores the scaffold's capacity for potency improvement through rational substitution. This evolutionary potential is not documented for the free base or for piperidine-substituted analogs at the same level of detail.

Potency gap
Context-dependent
IC50 180 µM (parent dihydroorotase) → GI50 <1 nM (optimized derivatives) — >1000-fold gap
May support scaffold optimization potential
Cross-study comparison; requires independent validation
dihydroorotase enzyme inhibition scaffold evolution

2-Morpholinothiazol-4-amine Hydrochloride: Optimal Application Scenarios


Divergent Kinase Inhibitor Library Synthesis

The 5-unsubstituted thiazole core permits installation of diverse substituents at the 5-position via electrophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling the generation of 50–100 compound libraries in a single synthetic campaign. The 0.942 mg/mL aqueous solubility of the hydrochloride salt allows reaction screening in aqueous/organic mixed solvent systems, while the batch-verified purity (≥95–98%) ensures reliable stoichiometry and minimizes purification bottlenecks . This contrasts with pre-functionalized 5-benzyl analogs, which limit the accessible chemical space and are often supplied without guaranteed purity.

Pre-Solubilized Fragment for Assay Development

For fragment-based screening or biochemical assay development, the hydrochloride salt provides a ready-to-use, water-soluble form of the 2-morpholinothiazole fragment. The measured solubility of 0.942 mg/mL (4.25 mM) is sufficient for most biophysical assays (SPR, DSF, NMR), while the protonated 4-amine ensures consistency in binding interactions at physiological pH . This avoids the need for high DMSO concentrations and associated solvent artifacts.

Quality-Controlled Building Block for Parallel Synthesis

Medicinal chemistry core facilities requiring validated building blocks for multi-user parallel synthesis benefit from the multi-modal analytical characterization (NMR, HPLC, GC) provided with each batch of the hydrochloride salt . This documentation ensures identity and purity consistency across different user projects, reducing the risk of cross-contamination and failed reactions. The lower lipophilicity of the morpholine core (vs. piperidine analogs) also reduces the likelihood of compound precipitation in reaction mixtures [1].

Starting Material for NCI-60 Screening

As documented by Drapak et al. (2024), the morpholinothiazole scaffold serves as a validated starting point for generating compound series that enter the NCI-60 screening cascade [2]. The moderate sensitivity of the renal cell line UO-31 to derivatives prepared from this scaffold provides a phenotypic anchoring point, guiding further medicinal chemistry optimization toward renal cancer indications.

Application
Selection Property
Validation Focus
Divergent kinase inhibitor library synthesis
5-Unsubstituted core for diverse substitution
Library scope and stoichiometric control
Fragment-based assay development
Pre-solubilized hydrochloride form
Aqueous assay compatibility review
Multi-user parallel synthesis
Batch-specific analytical documentation
Identity and purity consistency across projects
Anticancer library SAR studies
Morpholinothiazole scaffold entry point
NCI-60 cell-panel endpoint context

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